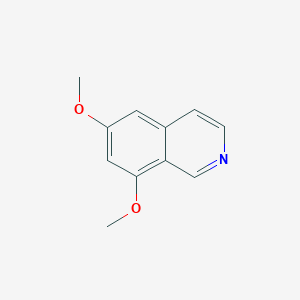

6,8-Dimethoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHIJXZCVQIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NC=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dimethoxyisoquinoline and Analogues

Total Synthesis Approaches to 6,8-Dimethoxyisoquinoline Core Structures

The de novo synthesis of the this compound core has been achieved through various strategic approaches, often commencing from readily available precursors and employing modern synthetic transformations.

Synthesis from Phloroacetophenone Precursors

A notable and efficient total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline has been accomplished starting from phloroacetophenone. researchgate.netthieme-connect.deresearchgate.netresearchgate.netconicet.gov.arconsensus.app This strategy involves a sequence of carefully orchestrated reactions to build the isoquinoline (B145761) framework.

The initial steps of this synthesis focus on the selective modification of the phloroacetophenone starting material. This typically involves:

Selective di-O-methylation: The phenolic hydroxyl groups of phloroacetophenone are selectively methylated to yield 2,4-di-O-methylphloroacetophenone. researchgate.netthieme-connect.deconicet.gov.ar

Triflation: The remaining phenolic hydroxyl group is then converted to a triflate, a good leaving group, to facilitate subsequent cross-coupling reactions. researchgate.netthieme-connect.deconicet.gov.ar

Stille-type allylation: An allyl group is introduced via a Stille cross-coupling reaction. researchgate.netthieme-connect.deconicet.gov.ar

Isomerization: The introduced allyl group is then isomerized to a propenyl group. researchgate.netthieme-connect.deconicet.gov.ar

Methoximation: The carbonyl moiety of the acetophenone (B1666503) is converted to a methoxime, setting the stage for the key cyclization step. researchgate.netthieme-connect.deconicet.gov.ar

Microwave-Assisted 6π-Azaelectrocyclization for Isoquinoline Formation

A key step in the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone precursors is the microwave-assisted 6π-azaelectrocyclization. researchgate.netthieme-connect.deresearchgate.netconicet.gov.arconsensus.appthieme-connect.comnih.govrsc.orgresearchgate.net This powerful reaction allows for the efficient construction of the isoquinoline ring system. The propenyl-substituted methoxime, synthesized in the preceding steps, undergoes a thermally induced 6π-azaelectrocyclization under microwave irradiation to form the desired dimethoxyisoquinoline core. researchgate.netthieme-connect.deconicet.gov.ar The use of microwave heating has been shown to be advantageous, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. researchgate.net

Functionalized Derivative Preparation at C-1 Position

The synthetic route starting from phloroacetophenone also allows for the preparation of functionalized derivatives at the C-1 position of the this compound core. researchgate.netthieme-connect.deconicet.gov.ar This versatility is crucial for the synthesis of a diverse range of analogs for structure-activity relationship studies. For instance, modifications at the C-1 position can be introduced by varying the organometallic reagent used in the cross-coupling step or by further transformations of the C-1 methyl group in the final product.

Synthesis of Specific this compound Derivatives

Beyond the synthesis of the core aromatic structure, specific reduced derivatives, such as tetrahydroisoquinolines, are also important targets due to their distinct biological profiles.

Preparations of 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline has been reported, often with the goal of evaluating its potential pharmacological activities. researchgate.netscirp.orgresearchgate.netscirp.org A common synthetic approach starts from 3,5-dimethoxybenzaldehyde. scirp.org

The key steps in this synthesis are:

Condensation: 3,5-Dimethoxybenzaldehyde is condensed with nitroethane in the presence of ammonium (B1175870) acetate (B1210297) to form the corresponding nitrostyrene (B7858105) derivative. scirp.org

Reduction: The nitro group and the double bond are then reduced. This can be achieved in two steps, for example, using sodium borohydride (B1222165) followed by catalytic hydrogenation (H₂/Pd/C), to yield the corresponding phenethylamine (B48288). researchgate.net

Imination and Cyclization: The resulting phenethylamine is reacted with an appropriate aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization, such as a Pictet-Spengler type reaction using trifluoroacetic acid (TFA), to form the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. researchgate.netscirp.org

This synthetic route can yield both cis and trans isomers, which can often be separated by column chromatography. researchgate.net

Advanced Synthetic Strategies for Dimethoxyisoquinoline Frameworks

The construction of the isoquinoline skeleton is a cornerstone of heterocyclic chemistry, and several classical and modern synthetic strategies can be applied to the synthesis of dimethoxyisoquinoline frameworks. These methods offer alternative pathways to access these important compounds.

| Reaction | Description | Key Features |

| Bischler-Napieralski Reaction | Intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅. wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.comnih.gov | Typically yields 3,4-dihydroisoquinolines, which can be oxidized to isoquinolines. The reaction is favored by electron-donating groups on the aromatic ring. wikipedia.orgnrochemistry.com |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, usually under acidic conditions. wikipedia.orgnumberanalytics.comd-nb.infodepaul.edunih.gov | A versatile method for synthesizing tetrahydroisoquinolines. It can be considered a special case of the Mannich reaction. wikipedia.org |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comorganicreactions.orgnumberanalytics.comquimicaorganica.orgmdpi.com | Provides a direct route to isoquinolines and allows for substitution patterns that may be difficult to achieve with other methods. organicreactions.org |

These established name reactions provide a powerful toolkit for synthetic chemists to construct a wide array of substituted isoquinoline and tetrahydroisoquinoline derivatives, including those with the 6,8-dimethoxy substitution pattern. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Modern advancements in these classical reactions, such as the use of microwave irradiation or new catalytic systems, continue to enhance their efficiency and scope. nih.govnih.gov

Pomeranz–Fritsch–Bobbitt Cyclization

The Pomeranz–Fritsch reaction, and its subsequent modification by Bobbitt, represents a classical and versatile method for the synthesis of isoquinolines. nih.govresearchgate.net This reaction typically involves the acid-catalyzed cyclization of a benzylaminoacetal. The Bobbitt modification offers an alternative route that can be particularly useful for the synthesis of specific isoquinoline derivatives. For instance, the synthesis of 7,8-dimethoxyisoquinoline (B1652956) has been achieved through an acid-catalyzed cyclization of 2,3-dimethoxybenzylaminoacetal, which proceeds via a 4-hydroxy-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate, followed by dehydration and dehydrogenation. researchgate.net While this method is powerful, the yields can be sensitive to the concentration of the acid used, and in some cases, the reaction may not proceed as expected. researchgate.net

A key challenge in the Pomeranz-Fritsch synthesis is the often low yields and the potential for reaction failure. researchgate.net The cyclization step is particularly sensitive to the reaction conditions, especially the acid concentration. researchgate.net Despite these challenges, it remains one of the few methods available for preparing isoquinolines with substitution at the 7- and 8-positions. researchgate.net

Bischler–Napieralski Reaction and its Variants

The Bischler–Napieralski reaction is a widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.orgnrochemistry.com The presence of electron-donating groups, such as the methoxy (B1213986) groups in the precursor to this compound, facilitates this cyclization. jk-sci.comnrochemistry.com

The reaction proceeds through the formation of a nitrilium ion or a dichlorophosphoryl imine-ester intermediate, followed by cyclization. wikipedia.orgnrochemistry.com The choice of dehydrating agent and reaction conditions can influence the reaction mechanism and the formation of side products, such as styrenes via a retro-Ritter reaction. jk-sci.comorganic-chemistry.org To minimize side reactions, modifications such as using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates have been developed. jk-sci.com

A significant application of the Bischler-Napieralski reaction is in the synthesis of isoquinoline alkaloids. acs.orgaurigeneservices.com For example, the cyclodehydration of α-keto amides can produce highly substituted 1-benzoyl dihydroisoquinolines in high yields. aurigeneservices.com The reaction is also a key step in the enantioselective synthesis of isoquinoline alkaloids, where the resulting 3,4-dihydroisoquinoline (B110456) is reduced to a chiral 1,2,3,4-tetrahydroisoquinoline. acs.orgrsc.org

| Reagent/Condition | Role | Reference |

| POCl₃, P₂O₅ | Dehydrating agents | jk-sci.com, organic-chemistry.org, nrochemistry.com |

| Electron-donating groups on the aromatic ring | Facilitate cyclization | jk-sci.com, nrochemistry.com |

| Nitrile solvents | Minimize retro-Ritter side reaction | jk-sci.com |

| Oxalyl chloride | Generates N-acyliminium intermediates | jk-sci.com |

Multicomponent Reaction (MCR) Applications in Tetrahydroisoquinoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like tetrahydroisoquinolines from simple starting materials in a single step. researchgate.netrsc.org Various MCRs have been developed for the synthesis of the tetrahydroisoquinoline core, including those based on aza-Diels-Alder reactions, Ugi reactions, and cascade processes. researchgate.netbohrium.com

One strategy involves a three-component aza-Diels-Alder reaction between in situ generated dienes and imines to produce polysubstituted tetrahydroisoquinoline derivatives. bohrium.com Another approach utilizes a multicomponent reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize complex N-substituted dihydropyrrolo[2,1-a]isoquinolines. acs.org Furthermore, an olefin difunctionalization strategy allows for the synthesis of tetrahydroisoquinolines from an alkane, an alkene, and a sulfonamide precursor in a multicomponent fashion. thieme-connect.com The use of L-proline as a catalyst has also been reported for the multicomponent synthesis of N-pyridyl-tetrahydroisoquinolines. rsc.org

These MCRs are valuable for creating libraries of substituted tetrahydroisoquinolines for biological screening due to their operational simplicity and the ability to introduce structural diversity. researchgate.net

Enantioselective Synthetic Routes to Substituted Isoquinolines

The development of enantioselective methods for the synthesis of substituted isoquinolines is of great importance due to the prevalence of chiral isoquinoline alkaloids in medicinal chemistry. cdnsciencepub.comrsc.org Strategies often focus on the asymmetric reduction of prochiral 3,4-dihydroisoquinolines or the use of chiral auxiliaries. acs.orgrsc.org

The Bischler-Napieralski reaction followed by an enantioselective reduction is a common approach. acs.org This can be achieved using chiral hydride reducing agents or through catalytic hydrogenation with chiral catalysts. acs.orgrsc.org For instance, Noyori-type transfer hydrogenation has been successfully applied to the enantioselective reduction of imines to produce chiral isoquinoline derivatives. acs.orgnih.gov

Another strategy involves the use of chiral auxiliaries derived from readily available starting materials like amino acids. jst.go.jp These auxiliaries can direct the stereochemical outcome of key bond-forming reactions. The Pictet-Spengler condensation, another classical isoquinoline synthesis, has also been adapted for enantioselective synthesis by using chiral starting materials, such as derivatives of (R)-(+)-glyceraldehyde. cdnsciencepub.com The resulting chiral tetrahydroisoquinolines can then be further elaborated into a variety of isoquinoline alkaloids. cdnsciencepub.com

Palladium-Catalyzed Coupling Reactions (e.g., Stille-type allylation, Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis of isoquinolines has greatly expanded the available structural diversity. mdpi.comorganic-chemistry.orgrsc.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. It has been used to synthesize 3-arylisoquinoline derivatives by coupling 3-bromoisoquinoline (B184082) with various arylboronic acids. benthamdirect.com This reaction is also a key step in the synthesis of more complex, fused isoquinoline systems. uwindsor.cabeilstein-journals.org For example, a sequence involving a Suzuki-Miyaura coupling followed by a [3+2] cycloaddition has been used to prepare tetrazolo[5,1-a]isoquinolines. researchgate.net

Palladium catalysis is also employed in C-H activation/annulation reactions to construct the isoquinoline core. mdpi.comrsc.org For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones. mdpi.com Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) provides a route to isoquinoline-1-carboxamides. mdpi.com

| Reaction Type | Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | 3-Bromoisoquinoline, Arylboronic acid | 3-Arylisoquinoline | benthamdirect.com |

| Suzuki-Miyaura Coupling / [3+2] Cycloaddition | - | Tetrazolo[5,1-a]isoquinolines | researchgate.net |

| C-H Activation/Annulation | N-Methoxy benzamide (B126), 2,3-Allenoic acid ester | 3,4-Substituted hydroisoquinolone | mdpi.com |

| Aminocarbonylation | 1-Iodoisoquinoline, Amine | Isoquinoline-1-carboxamide | mdpi.com |

Stereoselective Control in Nucleophilic Additions

Achieving stereoselective control in nucleophilic additions to the isoquinoline ring system is a critical aspect of synthesizing chiral isoquinoline alkaloids. acs.orgcdnsciencepub.com The C1 position of the isoquinoline nucleus is particularly susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or activated.

One approach involves the asymmetric addition of organometallic reagents to isoquinolinium salts in the presence of a chiral auxiliary. For example, the addition of methylmagnesium iodide to 6,7-dimethoxyisoquinoline (B95607) in the presence of a chiral chloroformate leads to a diastereomeric mixture of 1,2-dihydroisoquinolines, which can then be converted to the chiral alkaloid R-carnegine. clockss.org

The Pictet-Spengler reaction, when performed with chiral aldehydes, also relies on stereoselective nucleophilic attack of the electron-rich aromatic ring onto an iminium ion intermediate. The stereochemistry of the newly formed chiral center is often controlled by the stereochemistry of the starting aldehyde. cdnsciencepub.com Subsequent transformations can then be carried out to yield enantiomerically enriched 1-substituted-1,2,3,4-tetrahydroisoquinolines. cdnsciencepub.com

Strategies for Introducing Formyl and Other Reactive Moieties

The introduction of formyl groups and other reactive moieties onto the isoquinoline ring is crucial for further functionalization and the synthesis of more complex derivatives. tci-thaijo.orgacs.org

Direct formylation of the isoquinoline ring can be challenging. However, radical substitution provides a method for introducing a formyl group at the C1 position. Using 1,3,5-trioxane (B122180) as a radical source, a masked isoquinoline-1-carbaldehyde (B1296187) can be formed. thieme-connect.de N-formylation of tetrahydroisoquinolines can also be achieved. For instance, transfer hydrogenation of isoquinolines in the presence of formic acid and triethylamine (B128534) can lead to N-formylated products. acs.org In a separate approach, formylation of 1-(2-bromobenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline has been accomplished by refluxing in ethyl formate. tci-thaijo.org

Other reactive groups can also be introduced. For example, aminomethylation of a metalated isoquinoline followed by hydrogenolysis offers an alternative to direct methylation at the C1 position. beilstein-journals.org This strategy has been successfully applied in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.org

Biological and Pharmacological Activities of 6,8 Dimethoxyisoquinoline Derivatives

Cytotoxic and Anticancer Properties

The quest for novel anticancer agents has led to the exploration of various isoquinoline (B145761) alkaloids and their synthetic derivatives. nih.gov The emergence of multidrug-resistant (MDR) cancer cells further necessitates the development of compounds with unique mechanisms of action. nih.gov

In Vitro Cytotoxicity Evaluation

The cytotoxic potential of 6,8-dimethoxyisoquinoline derivatives has been investigated against various cancer cell lines. A study detailing the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline and its functionalized derivatives reported their cytotoxic activity. thieme-connect.deconicet.gov.ar Another study synthesized a series of tetrahydro nih.govmdpi.comdioxanisoquinolines and dimethoxyisoquinoline analogues, some of which demonstrated promising cytotoxicity. researchgate.net For instance, 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (25) showed improved potency and selectivity on C6 rat glioma cells compared to a lead molecule. researchgate.net

In a different study, two copper complexes containing 2-(6,7-dimethoxyisoquinoline-1-yl)-aniline and/or -(6-methoxyisoquinoline-1-yl)-aniline demonstrated a strong cytotoxic effect on A549 cells. unito.it Similarly, several non-quaternized 6,7-dimethoxyisoquinoline (B95607) derivatives were evaluated for their cytotoxicity against mammalian cells, although no clear correlation was found between their cytotoxicity and antibacterial activity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Isoquinoline Derivatives

| Compound | Cell Line | Activity | Reference |

| 1,3-dimethyl-6,8-dimethoxyisoquinoline derivatives | Various cancer cell lines | Cytotoxic activity exhibited | thieme-connect.deconicet.gov.ar |

| 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (25) | C6 rat glioma | EC50 0.63μM | researchgate.net |

| Copper complexes with 2-(6,7-dimethoxyisoquinoline-1-yl)-aniline | A549 | Strong cytotoxic effect | unito.it |

Reversal of Multidrug Resistance (MDR) in Cancer Cell Lines

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govcore.ac.uk Several isoquinoline alkaloids have been shown to reverse MDR. nih.govresearchgate.net

A series of 1,2-disubstituted tetrahydroisoquinoline derivatives were synthesized and evaluated for their MDR reversal activity. core.ac.uk Many of these compounds, which are hydrophobic and contain aromatic or heteroaromatic rings, were found to inhibit the P-gp transport pump, with some being more effective than the known MDR modulator verapamil (B1683045). core.ac.uk Another study reported that a series of quinoline (B57606) compounds, specifically 6,7-dimethoxy-2-(2-(4-(1H-1, 2, 3- triaxol-1-yl) phenyl) ethyl)-1, 2, 3, 4-tetrahydroisoquinolines, possess a potent MDR-reversal effect, enhancing the efficacy of other cytotoxic agents. mdpi.com

Research has also explored α-aryl-α-thioether-alkyl, -alkanenitrile, and -alkanecarboxylic acid methyl ester tetrahydroisoquinoline derivatives as MDR reversal agents. nih.gov Many of these compounds were more effective than verapamil in vitro, with the mechanism believed to involve blocking the P-glycoprotein drug efflux pump. nih.gov

Inhibition of Specific Cancer-Related Enzymes (e.g., CDK2 via related compounds)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. nih.govresearchgate.net CDK2, in particular, plays a key role in the G1–S phase transition. chinesechemsoc.org While direct inhibition of CDK2 by this compound itself is not extensively documented, related tetrahydroisoquinoline derivatives have shown inhibitory activity against this enzyme. nih.govresearchgate.net

A study on novel tetrahydroisoquinolines identified compounds that act as potent CDK2 inhibitors. nih.govresearchgate.net For example, compound 7e from this study was found to be a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM, which is more potent than the control drug Roscovitine (IC₅₀ of 0.380 µM). nih.govresearchgate.netresearchgate.net These findings highlight the potential of the tetrahydroisoquinoline scaffold in developing selective CDK2 inhibitors. nih.govresearchgate.net

In Vivo Antiproliferative Effects in Carcinogenic Models (e.g., Hepatocellular Carcinoma with 6,7-Dimethoxy THIQ)

The in vivo anticancer potential of dimethoxy-substituted tetrahydroisoquinolines has been demonstrated in animal models. A study evaluated the in vivo antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in rats with diethylnitrosamine-induced hepatocellular carcinoma. tandfonline.comnih.govnih.govresearchgate.net

The results showed that M1 offered protective action on the liver, restoring the normal arrangement of liver tissues. tandfonline.comnih.govnih.govresearchgate.net Furthermore, metabolic profiling revealed that M1 therapy ameliorated the metabolic alterations induced by hepatocellular carcinoma, indicating its significant antiproliferative potential in a living system. tandfonline.comnih.govnih.govresearchgate.net These findings suggest that derivatives of dimethoxytetrahydroisoquinoline could be promising candidates for further development as anticancer drugs. tandfonline.comnih.govnih.gov

Anticonvulsant Activity

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential in treating neurological disorders, particularly epilepsy.

Evaluation in Seizure Models (e.g., Pentylenetetrazole-Induced Seizure Model)

The anticonvulsant effects of this compound derivatives have been assessed using standard preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model in mice. scirp.orgresearchgate.net In one study, a novel compound, 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, was synthesized and evaluated for its anticonvulsant activity. scirp.orgresearchgate.net

The study revealed that this compound, at a specific dosage, was able to increase the latency period to the first seizure and decrease mortality in the PTZ-induced seizure model. scirp.orgresearchgate.net These results suggest that the 6,8-dimethoxy-tetrahydroisoquinoline core structure could serve as a new pharmacophore for the development of future anticonvulsant agents. scirp.org Other studies have also reported the anticonvulsant activities of various isoquinoline derivatives in both the PTZ and maximal electroshock (MES) seizure models. mdpi.comnih.govmdpi.com

Table 2: Anticonvulsant Activity of a this compound Derivative in the PTZ-Induced Seizure Model

| Compound | Dosage | Effect on Seizure Latency | Effect on Mortality | Reference |

| 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | 75 µmol/kg | Delayed latency to first twitch | Decreased percent mortality | scirp.orgresearchgate.net |

Identification of Pharmacophoric Fragments from Lead Molecules

The identification of pharmacophoric fragments from lead molecules is a crucial step in drug discovery, guiding the design of new derivatives with improved potency and selectivity. For derivatives of this compound, this process involves analyzing the structural features essential for their biological activity.

Studies on prazosin (B1663645) analogues, which include 2-substituted 4-amino-6,7-dimethoxy derivatives of quinazoline (B50416), quinoline, and isoquinoline, have highlighted the importance of the N1 protonated form. This feature is considered critical for a selective and productive binding interaction with the α1-adrenergic receptor. researchgate.net Theoretical molecular descriptors and acidity constants have been used to confirm the crucial role of this protonated form in the binding affinity. researchgate.net

In the context of discovering inhibitors for β-secretase (BACE1), a key enzyme in Alzheimer's disease, a fragment growing strategy has been employed. This approach led to the discovery of novel imidazolyl-6,7-dimethoxyisoquinoline derivatives as promising BACE1 inhibitors. acs.org Furthermore, structure-based design has been utilized to improve selectivity. For instance, the analysis of explicit water molecules in the S2′ pocket of BACE1 has guided the design of inhibitors with enhanced selectivity over the related enzyme BACE2. acs.org

The development of σ2R ligands has also benefited from the 6,7-dimethoxyisoquinoline framework. This scaffold has been used to develop a variety of high-affinity and selective σ2R ligands. acs.org These examples underscore the utility of identifying and utilizing key pharmacophoric fragments from lead compounds to develop new therapeutic agents.

Antimicrobial Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to public health. nih.govnih.gov Research has shown that derivatives of this compound exhibit potent antibacterial activity against these challenging pathogens. nih.govnih.gov

Several 3-phenylisoquinolines and their N-methylisoquinolinium derivatives, which contain the 6,7-dimethoxyisoquinoline core, have been synthesized and evaluated for their antibacterial properties. A number of these derivatives were found to be active against both MRSA and VRE. nih.govnih.gov For example, some synthetic 3-phenyl-isoquinoline derivatives were effective against MRSA and VRE with Minimum Inhibitory Concentration (MIC) values ranging from 1-8 μg/ml. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of the bacterial cell division protein FtsZ. nih.govnih.gov This protein is a highly conserved and essential component of the bacterial cytoskeleton, making it an attractive target for novel antibiotics. nih.govnih.gov Certain 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been shown to stabilize FtsZ polymers and inhibit its GTPase activity, thereby disrupting bacterial cell division. nih.govnih.gov

The table below summarizes the antibacterial activity of selected 6,7-dimethoxyisoquinoline derivatives against multidrug-resistant strains.

| Compound Type | Target Strain(s) | MIC Range (μg/mL) | Reference |

| 3-Phenyl-isoquinoline derivatives | MRSA, VRE | 1-8 | researchgate.net |

| N-methyl quaternary ammonium (B1175870) derivatives | MRSA | 1-8 | nih.gov |

| N-methyl quaternary ammonium derivatives | VRE | 4-8 | nih.gov |

| 1-Guanidino derivative | S. aureus and E. faecalis (sensitive and resistant) | Not specified | nih.gov |

It is noteworthy that the presence of specific structural features, such as a hydrophobic functionality or a basic substituent that is protonated at physiological pH, can significantly enhance the antibacterial activity of these derivatives. nih.govnih.gov

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Several studies have reported the antifungal activity of isoquinoline alkaloids and their synthetic derivatives against various fungal pathogens. rsc.org

For instance, novel N-substituted tetrahydroisoquinoline (THIQ) analogs have been synthesized and evaluated for their antifungal activity. Some of these compounds exhibited potent activity against Saccharomyces cerevisiae and Yarrowia lipolytica, with MIC values as low as 1 μg/ml and 2.5 μg/ml, respectively. rsc.org These compounds are believed to interfere with the ergosterol (B1671047) biosynthetic pathway, a key target for antifungal drugs. rsc.org

Furthermore, certain bis(THIQ) derivatives have shown better antifungal activity against Candida albicans than the standard drug nystatin. rsc.org The introduction of various substituents on the isoquinoline core has been a key strategy in developing compounds with significant antifungal properties.

The table below presents data on the antifungal activity of selected isoquinoline derivatives.

| Compound Type | Fungal Species | Activity | Reference |

| N-substituted THIQ analog | Saccharomyces cerevisiae | MIC = 1 μg/ml | rsc.org |

| N-substituted THIQ analog | Yarrowia lipolytica | MIC = 2.5 μg/ml | rsc.org |

| Bis(THIQ) derivative | Candida albicans | Zone of inhibition = 20 mm | rsc.org |

These findings highlight the potential of the this compound scaffold in the development of new antifungal agents.

Neuropharmacological Investigations

The this compound scaffold is a core structure in many compounds with significant neuropharmacological activities. These derivatives have been explored for their neuroprotective effects and their ability to modulate neurotransmitter systems.

Several studies have suggested that isoquinoline derivatives possess neuroprotective properties. evitachem.comrsc.org For example, cinnamophilin, a compound containing a related structural motif, has been shown to be effective against glutamate-induced excitotoxicity in primary cortical neuron cultures. rsc.org This suggests a potential mechanism for neuroprotection against ischemic brain damage.

Research into compounds isolated from Machilus philippinensis has identified 6,7-dimethoxyisoquinoline and related compounds as having potential neuroprotective effects. rsc.org The plant itself has been used in folk medicine for its neuroprotective activities, among other benefits. rsc.org

Furthermore, the isoquinoline derivative pinokalant (B1678387) has been studied for its ability to block non-selective cation channels, which are implicated in neural cell death induced by ischemia/hypoxia. nih.gov While not a direct derivative of this compound, its actions highlight the potential of the broader isoquinoline class in neuroprotection.

Isoquinoline derivatives have been investigated for their effects on various neurotransmitter systems, which could have therapeutic applications in neurological and psychiatric disorders. evitachem.comsmolecule.com Some isoquinoline alkaloids are known to modulate neurotransmitters and their receptor systems in the brain. acs.org

For instance, certain 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been identified as potential α1-adrenoceptor antagonists. ucsd.edu The α1-adrenoceptors are involved in regulating various physiological processes, and their modulation can have therapeutic benefits.

Additionally, some 6,7-dimethoxyisoquinoline derivatives have been developed as high-affinity and selective σ2R ligands. acs.org The sigma receptors are implicated in a variety of cellular functions and are considered targets for the treatment of several central nervous system disorders.

The ability of these compounds to interact with different neurotransmitter systems underscores their potential as lead structures for the development of novel neuropharmacological agents.

Anti-inflammatory and Analgesic Effects

Certain derivatives of dimethoxyisoquinoline have demonstrated notable anti-inflammatory and pain-relieving properties. One such compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown significant analgesic and anti-inflammatory activity in preclinical studies. biomedpharmajournal.org

In a model of formalin-induced arthritis in rats, this compound exhibited a pronounced anti-inflammatory effect. biomedpharmajournal.org At a specific dose, its activity was found to be 3.3 times greater than that of diclofenac (B195802) sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). biomedpharmajournal.org NSAIDs typically function by inhibiting prostaglandin (B15479496) synthesis, which in turn reduces inflammation, edema, and ureter muscular hyperactivity. nih.gov

The analgesic effects of this isoquinoline derivative were also significant. In a pain irritation threshold test, the compound at a dose of 0.5 mg/kg showed analgesic activity two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org Its efficacy in reducing pain responses was demonstrated in both the writhing test and the hot plate test, which are standard models for assessing central and peripheral analgesic activity. biomedpharmajournal.orgnih.gov These findings suggest that 6,7-dimethoxyisoquinoline derivatives could be promising candidates for development as non-narcotic analgesics. biomedpharmajournal.org Other natural compounds containing different core structures, such as xanthones, have also shown analgesic and anti-inflammatory activities, often linked to their ability to inhibit cyclooxygenase (COX) enzymes and scavenge free radicals. nih.gov

Table 1: Comparative Anti-inflammatory and Analgesic Activity

| Compound/Drug | Test Model | Result | Source |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (0.5 mg/kg) | Formalin Arthritis (Rat) | 3.3 times more effective than Diclofenac Sodium | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (0.5 mg/kg) | Pain Irritation Threshold | 2 times more effective than Metamizole Sodium and Acetylsalicylic Acid | biomedpharmajournal.org |

| Diclofenac Sodium (5 mg/kg) | Writhing Test (Mouse) | Standard reference for high anti-nociceptive effect | nih.gov |

| Metamizole Sodium (10.0 mg/kg) | Pain Irritation Threshold | Depressed pain threshold by 71.4% | biomedpharmajournal.org |

Alpha-Adrenoceptor Antagonism

A series of 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been synthesized and evaluated for their ability to bind to alpha-1 (α1)-adrenoceptors. nih.govacs.orgacs.org These receptors are involved in various physiological processes, and their blockade is the mechanism of action for antihypertensive drugs like prazosin. nih.govlookchem.com

Radioligand binding assays are used to determine the affinity of these compounds for the receptor, typically expressed as an inhibitor constant (Ki). mdpi.com Studies showed that the binding affinity of these isoquinoline derivatives for α1-adrenoceptors varied significantly based on their substitution patterns. For instance, 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed no significant affinity (Ki >> 10⁻⁶ M). nih.govacs.org In contrast, the 3-(2-furoylpiperazin-1-yl) analogue demonstrated a much higher affinity, with a Ki value of 1.6 x 10⁻⁷ M, although this was still approximately 1000-fold less potent than prazosin. nih.govacs.orglookchem.com

The affinity of ligands for α1-adrenoceptors is a critical determinant of their potential therapeutic effect as antagonists. nih.gov The crystal structure of the α1B-adrenergic receptor has provided insights into the molecular determinants of ligand binding, revealing that interactions such as charge-reinforced hydrogen bonds are crucial for high-affinity binding of quinazoline-based antagonists. nih.gov

Table 2: α1-Adrenoceptor Binding Affinity of 6,7-Dimethoxyisoquinoline Derivatives

| Compound | α1-Adrenoceptor Binding Affinity (Ki) | Comparison to Prazosin | Source |

| 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline | >> 10⁻⁶ M (No significant affinity) | - | nih.govacs.org |

| 1-Amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline | 1.6 x 10⁻⁷ M | ~1000-fold less potent | nih.govacs.orglookchem.com |

| Prazosin | High affinity (reference antagonist) | - | nih.govnih.gov |

The structure-activity relationship (SAR) studies of 6,7-dimethoxyisoquinoline derivatives have revealed key structural features necessary for efficient binding to the α1-adrenoceptor. A critical factor is the site of protonation at physiological pH. nih.govacs.orglookchem.com For related heterocyclic nuclei like quinazolines and quinolines, N-1 protonation is considered essential for forming a key pharmacophore that interacts with the receptor. lookchem.com

In the case of 1,3-diamino-6,7-dimethoxyisoquinolines, protonation occurs at the N-2 position, which is not optimal for the receptor interaction. nih.govacs.org This difference in protonation behavior is believed to be a major reason for their lower binding affinity compared to prazosin and its analogues. nih.gov Computer-assisted comparisons between the X-ray structures of a 6,7-dimethoxyisoquinoline derivative and prazosin suggested that the significant difference in binding energies is largely attributable to the formation of a salt bridge between the protonated quinazoline ring of prazosin and an acidic amino acid residue in the receptor, an interaction the isoquinoline derivative cannot effectively replicate. nih.govacs.orglookchem.comnih.gov

These findings underscore that while the 6,7-dimethoxyisoquinoline scaffold is structurally related to potent α1-adrenoceptor antagonists, subtle differences in its electronic properties and three-dimensional structure, particularly the inability to present a correctly positioned protonated nitrogen, significantly reduce its antagonist activity at this receptor. nih.govacs.orgnih.gov

Other Reported Pharmacological Activities

Beyond their effects on the nervous and cardiovascular systems, derivatives of 6,7-dimethoxyisoquinoline have been explored for their potential in treating metabolic disorders, specifically type 2 diabetes. researchgate.netnih.gov The primary mechanism investigated is the inhibition of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), a key enzyme in the hexosamine biosynthesis pathway. researchgate.netnih.gov This pathway's overactivity is linked to insulin (B600854) resistance, a hallmark of type 2 diabetes. researchgate.net

Through high-throughput screening, a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as the first potent and reversible inhibitors of GFAT. researchgate.netnih.gov Structure-activity relationship studies of this class of compounds revealed that substitutions on the aromatic rings and the presence of a ketone group were crucial for high inhibitory potency. nih.gov

One optimized compound, designated RO0509347, demonstrated potent GFAT inhibition with an IC₅₀ value of 1 μM. researchgate.netnih.gov In preclinical studies using a mouse model of obesity and diabetes (ob/ob mice), this compound showed significant efficacy in reducing glucose levels during an oral glucose tolerance test. researchgate.netnih.gov This suggests that GFAT inhibition by 6,7-dimethoxyisoquinoline derivatives could be a viable therapeutic strategy for improving glucose control. researchgate.net The development of dual PPARα/γ agonists and other natural antidiabetic agents also highlights the ongoing search for novel molecules to modulate metabolic pathways. mdpi.commdpi.com

Table 3: GFAT Inhibition by a 1-Arylcarbonyl-6,7-dimethoxyisoquinoline Derivative

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | In Vivo Effect | Source |

| RO0509347 | Glutamine Fructose-6-Phosphate Amidotransferase (GFAT) | 1 μM | Reduced glucose excursion in OGTT (ob/ob mice) | researchgate.netnih.gov |

Cardioprotective Properties

Isoquinoline alkaloids, including those with a 6,8-dimethoxy substitution pattern, have demonstrated potential in protecting the cardiovascular system.

Studies have investigated the cardioprotective effects of isoquinoline alkaloids in the context of myocardial ischemia-reperfusion injury. nih.gov A meta-analysis of animal studies concluded that isoquinoline alkaloids, as a group, significantly reduced infarct size in rats subjected to myocardial ischemia-reperfusion. nih.govresearchgate.net This suggests a potential therapeutic role for these compounds in mitigating damage caused by heart attacks. nih.gov

One of the proposed mechanisms for the cardioprotective effects of certain isoquinoline alkaloids involves the modulation of mitochondrial function and apoptosis (programmed cell death). nih.gov For instance, berberine (B55584), a well-known isoquinoline alkaloid, has been shown to protect the heart from ischemia-reperfusion injury by attenuating mitochondrial dysfunction and reducing myocardial apoptosis. nih.gov

Further research has explored the effects of specific tetrahydroisoquinoline derivatives on cardiac muscle contractility under hypoxic (low oxygen) conditions. For example, the effects of 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (F-36) on the contractile activity of rat heart papillary muscle were studied. clinicsearchonline.org These studies aimed to understand the molecular signaling pathways involved in their cardioprotective actions during hypoxia. clinicsearchonline.org

Table 1: Investigated Cardioprotective Isoquinoline Derivatives

| Compound Name | Investigated Property | Key Findings |

|---|---|---|

| Isoquinoline Alkaloids (general) | Reduction of myocardial infarct size | Significantly reduced infarct size in animal models of ischemia-reperfusion. nih.govresearchgate.net |

| Berberine | Protection against ischemia/reperfusion injury | Attenuates mitochondrial dysfunction and myocardial apoptosis. nih.gov |

| 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) | Cardiac muscle contractility under hypoxia | Investigated for its role in modulating cardiac function in low-oxygen conditions. clinicsearchonline.org |

Antioxidant Activity

The antioxidant properties of quinoline and isoquinoline derivatives are a significant area of research, as oxidative stress is implicated in numerous diseases. nih.govfrontiersin.org

The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals. nih.govproquest.com For instance, idebenone, a synthetic analogue of coenzyme Q, demonstrates its antioxidant effects by scavenging various free radical species. nih.gov The efficiency of some quinoline derivatives as antioxidants has been compared to that of well-known antioxidants like Trolox and ascorbate. nih.gov

The structural features of these molecules, such as the presence of electron-donating groups, can significantly influence their antioxidant activity. frontiersin.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structure-activity relationships and the mechanisms behind the antioxidant properties of these derivatives. frontiersin.org

Some benzo[f]quinoline (B1222042) derivatives have been synthesized and evaluated for their antioxidant activity, with certain compounds showing high potency. nih.gov The antioxidant efficacy of these compounds can be influenced by their aromaticity and extended conjugation. nih.gov

Table 2: Examples of Compounds with Investigated Antioxidant Activity

| Compound Class/Name | Key Findings |

|---|---|

| Quinoline Derivatives | Some derivatives are more efficient antioxidants than Trolox. nih.gov |

| Idebenone | Scavenges a variety of free radical species. nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Electron-donating groups enhance antioxidant activity. frontiersin.org |

Anti-HIV Activity

Derivatives of isoquinoline have emerged as a promising class of compounds in the search for novel anti-HIV agents. mdpi.comnih.gov

One of the key mechanisms of action for some isoquinoline derivatives is the inhibition of HIV-1 integrase (IN), an essential enzyme for viral replication. nih.gov A series of 1,2-dihydroisoquinoline (B1215523) derivatives have been synthesized and shown to be potential HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Specifically, compound 6c from this series demonstrated significant viral inhibition. nih.gov

Another target for anti-HIV drug development is the CXCR4 receptor, which is a co-receptor for HIV entry into host cells. mdpi.com A series of isoquinoline-based CXCR4 antagonists have been synthesized and evaluated for their anti-HIV activity. mdpi.comnih.gov Several of these analogues exhibited excellent antiviral activity against both HIV-1 and HIV-2. mdpi.com

Furthermore, certain 1-aryl-tetrahydroisoquinoline derivatives have been investigated as HIV-1 reverse transcriptase (RT) inhibitors. rsc.org Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of HIV-1 RT. rsc.org Protoberberine alkaloids, such as berberine and jatrorrhizine, have also displayed noteworthy anti-HIV activity against the HIV-1 NL4.3 virus. researchgate.net

Table 3: this compound Derivatives and Related Compounds with Anti-HIV Activity

| Compound/Derivative Class | Target/Mechanism | Key Findings |

|---|---|---|

| 1,2-Dihydroisoquinolines | HIV-1 Integrase Inhibition | Compound 6c showed significant viral inhibition. nih.gov |

| Isoquinoline-based CXCR4 Antagonists | CXCR4 Receptor Antagonism | Compounds 19a–c, 19e, 20, 24a, and 24c showed excellent antiviral activity against HIV-1 and HIV-2. mdpi.com |

| 1-Aryl-tetrahydroisoquinolines | HIV-1 Reverse Transcriptase Inhibition | Two series of analogues showed inhibitory activity, with compounds 160 and 161 being the most promising. rsc.org |

Mechanism of Action Studies

Identification of Cellular and Molecular Targets

Research into the biological activities of 6,8-dimethoxyisoquinoline has identified several key cellular and molecular targets. These findings suggest that the compound's effects are likely due to a multi-targeted mechanism of action, a characteristic common to many isoquinoline (B145761) alkaloids.

Enzyme Inhibition Profiles

While direct and comprehensive enzyme inhibition data for this compound is not extensively detailed in the available literature, studies on related isoquinoline derivatives provide a strong indication of its potential enzymatic targets.

DNA Topoisomerases: The isoquinoline scaffold is a known pharmacophore that can interact with DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. While direct inhibition by this compound is yet to be fully characterized, the broader class of isoquinoline alkaloids has been shown to interfere with topoisomerase function.

FtsZ GTPase: The bacterial cell division protein FtsZ is a key target for novel antibacterial agents. Derivatives of the closely related 6,7-dimethoxyisoquinoline (B95607) have been shown to inhibit the GTPase activity of FtsZ. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netrug.nlfrontiersin.orgacs.orgacs.orgacs.org This inhibition is often accompanied by the stabilization of FtsZ polymers, disrupting the formation of the Z-ring necessary for bacterial cytokinesis. nih.govnih.gov Although direct studies on the 6,8-dimethoxy isomer are limited, the activity of its close analogs suggests that it may also interact with FtsZ. Specifically, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been identified as potent inhibitors of Staphylococcus aureus FtsZ (SaFtsZ) GTPase activity. nih.govresearchgate.net

Other Kinases: Isoquinoline derivatives have been noted for their ability to inhibit various kinases by binding to their active sites, which can affect substrate phosphorylation.

The table below summarizes the inhibitory activities of isoquinoline derivatives against various enzymes.

| Enzyme Target | Compound Class/Derivative | Observed Effect | Reference |

| FtsZ GTPase | 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Inhibition of GTPase activity and stabilization of FtsZ polymers. | nih.govresearchgate.net |

| FtsZ GTPase | Thiazole orange derivatives | Enhanced polymerization and decreased GTPase activity. | frontiersin.org |

| FtsZ GTPase | Cinnamaldehyde derivatives | Inhibition of GTPase activity. | researchgate.net |

| FtsZ GTPase | Alkyl gallates | Inhibition of GTPase activity and disruption of Z-ring formation. | frontiersin.orgrug.nl |

Interference with Cell Cycle Progression

The cytotoxic properties of some isoquinoline derivatives are linked to their ability to interfere with the cell cycle. Studies on complex derivatives of isoquinolines have demonstrated the capacity to induce cell cycle arrest, a key mechanism in cancer therapy.

For instance, novel tetrahydro- nih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones, which are synthesized from a 3,4-dihydro-6,7-dimethoxyisoquinoline precursor, have been shown to cause cell cycle arrest in breast cancer cells. mdpi.com Specifically, certain derivatives induced a G2/M phase arrest. researchgate.net Other related chalcone (B49325) derivatives have been found to induce G1 phase arrest. researchgate.net While these are complex derivatives, the data suggests that the isoquinoline scaffold can be a crucial element for this biological activity. The cytotoxic effects of isoquinoline derivatives often involve the induction of apoptosis and the inhibition of cell proliferation. Some studies have shown that certain alkaloids can induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cell lines, leading to a significant reduction in DNA synthesis. d-nb.info

The table below presents findings on cell cycle interference by isoquinoline derivatives.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

| Tetrahydro- nih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | Breast cancer cells | G2/M phase arrest | researchgate.net |

| Tetrahydro- nih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | Breast cancer cells | G1 phase arrest | researchgate.net |

| Holamine and Funtumine (steroidal alkaloids) | HT-29, MCF-7, HeLa | G0/G1 and G2/M phase arrest | d-nb.info |

| Ethyl-p-methoxycinnamate | Cholangiocarcinoma (CL-6) | G0/G1 and G2/M phase arrest | nih.gov |

| Fluorinated tetrahydro- nih.govresearchgate.nettriazolo[3,4-a]isoquinolin chalcones | MCF-7 | G2/M phase arrest | researchgate.net |

Modulation of Drug Efflux Pumps

Multidrug resistance (MDR) in cancer and infectious diseases is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump therapeutic agents out of cells. researchgate.netmdpi.compatsnap.comencyclopedia.pub Some isoquinoline derivatives have been investigated for their ability to modulate the activity of these efflux pumps.

The bisbenzylisoquinoline alkaloid tetrandrine (B1684364) has been shown to modulate P-glycoprotein, either by downregulation or direct inhibition, thereby reversing chemoresistance in tumors. uni-muenchen.de While direct evidence for this compound is not available, a derivative of its isomer, 1-[1,3-Benzodioxol-5-yl(methoxy)methyl]-6,7-dimethoxyisoquinoline, has been predicted to be a P-glycoprotein substrate. plantaedb.com This suggests that dimethoxy-substituted isoquinolines may interact with P-gp, although the specific nature of this interaction (as a substrate or inhibitor) requires further investigation for the 6,8-isomer.

Interaction with Bacterial Cell Division Proteins

As mentioned in section 4.1.1, the bacterial cell division protein FtsZ is a validated target for antibacterial compounds. nih.govnih.govacs.org FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. nih.govnih.gov

A number of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been synthesized and shown to target FtsZ. nih.govresearchgate.net These compounds act by stabilizing FtsZ polymers and inhibiting the protein's GTPase activity. nih.gov This dual action disrupts the dynamic nature of the Z-ring, leading to an inhibition of cell division and subsequent bacterial cell death. nih.govnih.gov The binding of these derivatives to S. aureus FtsZ has been confirmed using fluorescence spectroscopy. nih.gov While these studies focus on the 6,7-dimethoxy isomer, they provide a strong rationale for investigating this compound and its derivatives as potential FtsZ-targeting antibacterial agents.

The table below summarizes the interaction of isoquinoline derivatives with FtsZ.

| Compound/Derivative | Bacterial Species | Mechanism | Reference |

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Staphylococcus aureus, Enterococcus faecalis | Stabilization of FtsZ polymers, inhibition of FtsZ GTPase activity. | nih.govresearchgate.net |

| Thiazole orange derivatives | S. aureus, E. coli | Enhancement of FtsZ polymerization and bundling of protofilaments, decrease in GTPase activity. | frontiersin.org |

| Alkyl gallates | Bacillus subtilis | Inhibition of FtsZ GTPase activity, disruption of Z-ring formation. | frontiersin.orgrug.nl |

| PC190723 (a benzamide (B126) derivative, for comparison) | Staphylococcus sp. | Binds to FtsZ and stimulates GTP-dependent polymerization. | nih.gov |

Effects on Ion Transport Systems

The modulation of ion channels is another mechanism through which isoquinoline derivatives can exert their pharmacological effects. A patent for 3-[3,5-dimethyl-4-(2-morpholin-4-ylethoxy)phenyl]-6,8-dimethoxyisoquinoline mentions its potential for modulating gated ion channels. google.comgoogle.com Furthermore, the bisbenzylisoquinoline alkaloid tetrandrine is known to be an inhibitor of MERS-CoV pseudovirus infectivity by blocking two-pore channels (TPCs). uni-muenchen.de These findings suggest that the this compound scaffold could potentially interact with and modulate the function of various ion transport systems. However, specific studies on its effect on Ca2+-transport systems are not yet available in the public domain.

Binding to DNA or Cellular Proteins

The planar aromatic structure of the isoquinoline ring system suggests a potential for intercalation into DNA. This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. The synthesis of 3-halo-6,8-dimethoxyisoquinoline has been reported, with structural confirmation obtained through hydrogenolysis to this compound, and this work was in the context of DNA binding by intercalation. researchgate.net

In addition to DNA, isoquinoline derivatives can bind to various cellular proteins. For example, molecular docking studies have been used to simulate the interactions of isoquinoline derivatives with target proteins. Furthermore, protein-protein interaction (PPI) screens can be employed to identify novel cellular targets. frontiersin.orgnih.gov While specific protein binding partners for this compound have not been extensively cataloged, the general properties of the isoquinoline class suggest that this is a likely mechanism of action.

Structure Activity Relationship Sar Analysis

Influence of Methoxy (B1213986) Group Position on Biological Activity

The substitution pattern of methoxy groups on the isoquinoline (B145761) ring significantly alters the molecule's properties and its ability to interact with biological targets. The distinction between the 6,8-dimethoxy and the more commonly studied 6,7-dimethoxy substitution pattern is a key aspect of its SAR profile.

The placement of methoxy groups at positions 6 and 8 creates a different electronic and steric environment compared to the 6,7-dimethoxy arrangement. In 6,7-dimethoxyisoquinolines, the two electron-donating methoxy groups are adjacent, leading to a highly electron-rich and polarized region on the benzene (B151609) portion of the scaffold. vulcanchem.comvulcanchem.com This pattern influences reactivity in electrophilic substitution reactions and modulates the basicity of the isoquinoline nitrogen.

In contrast, the 6,8-dimethoxy substitution places the methoxy groups in a meta-relationship to each other. This results in a different distribution of electron density across the ring. While both methoxy groups are electron-donating, their non-adjacent positioning in the 6,8-isomer may lead to less steric hindrance around the C-7 position compared to the environment around the methoxy groups in the 6,7-isomer. This distinct electronic and steric profile is a critical factor in how the molecule presents itself to a biological target.

The unique electronic landscape of 6,8-dimethoxyisoquinoline derivatives can influence their binding affinity and selectivity for specific biological targets. For instance, in the context of antitumor agents that target DNA topoisomerases, the electron-rich nature of the dimethoxy-substituted ring is crucial for intercalation or interaction with the enzyme-DNA complex. The specific substitution pattern of this compound creates a distinct electrostatic potential map compared to its 6,7-dimethoxy counterpart, which could lead to differential binding to a receptor or enzyme active site.

In the case of α1-adrenoceptor antagonists, studies on 1,3-diamino-6,7-dimethoxyisoquinolines have shown that the ability of the heterocyclic nucleus to be protonated at the N-1 position is essential for efficient receptor binding. nih.gov While this study focused on the 6,7-isomer, it highlights a crucial principle: the position of the methoxy groups influences the basicity and site of protonation of the isoquinoline nitrogen, which in turn dictates the potential for critical ionic interactions with a receptor. nih.gov The different electronic effects of the 6,8-substitution pattern would similarly modulate the nitrogen's basicity, potentially altering binding affinity for targets where such interactions are important.

Impact of Substituents at Specific Positions (e.g., C-1, C-3)

Substituents introduced at the C-1 and C-3 positions of the isoquinoline ring have a profound effect on biological activity.

C-1 Position: The C-1 position is frequently targeted for substitution. Studies on related 6,7-dimethoxyisoquinolines demonstrate that introducing basic substituents at this position can confer antibacterial activity. For example, derivatives with aminomethyl or guanidinomethyl groups at C-1 are active against both S. aureus and E. faecalis. nih.gov This suggests that a substituent capable of being protonated under physiological conditions is a key feature for this activity. nih.gov Conversely, a non-basic cyano group at C-1 renders the compound inactive. nih.gov

C-3 Position: The C-3 position is also critical for modulating activity. In a study of 6,7-dimethoxyisoquinolines as antibacterial agents targeting the FtsZ protein, the presence of a 3-phenyl group was a key structural feature. nih.govmdpi.com Further substitution on this phenyl ring influenced potency. nih.gov

Combined C-1 and C-3 Substitution: The total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline and its functionalized derivatives has been reported, with these compounds exhibiting cytotoxic activity. researchgate.net This indicates that even small alkyl substituents at both the C-1 and C-3 positions on the 6,8-dimethoxy core can lead to biologically active molecules. researchgate.net

| Core Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Source |

|---|---|---|---|---|

| This compound | Methyl | C-1, C-3 | Cytotoxic activity | researchgate.net |

| 6,7-Dimethoxyisoquinoline (B95607) | Aminomethyl | C-1 | Antibacterial (S. aureus) | nih.gov |

| 6,7-Dimethoxyisoquinoline | Guanidinomethyl | C-1 | Antibacterial (S. aureus, E. faecalis) | nih.gov |

| 6,7-Dimethoxyisoquinoline | Cyano | C-1 | Inactive | nih.gov |

| 6,7-Dimethoxyisoquinoline | 3-Phenyl | C-3 | Antibacterial (FtsZ targeting) | nih.govmdpi.com |

Role of Functional Groups on Reactivity and Bioactivity

Functional groups are specific arrangements of atoms that are responsible for the characteristic chemical reactions and biological activities of molecules. biotech-asia.orgebsco.com In the context of this compound, the key functional groups are the two methoxy ethers and the heterocyclic nitrogen atom.

Isoquinoline Nitrogen: The nitrogen atom imparts basic properties to the molecule, allowing it to form salts. As discussed, the ability of this nitrogen (or another introduced basic center) to be protonated is often a prerequisite for binding to biological targets through ionic interactions. nih.gov

Introduced Functional Groups: The bioactivity of the this compound scaffold can be dramatically altered by introducing other functional groups. For example, adding basic groups like amines or guanidines can impart antibacterial properties. nih.gov The introduction of an aldehyde at C-1 creates a reactive intermediate for the synthesis of further bioactive derivatives. The nature of these appended functional groups ultimately fine-tunes the molecule's pharmacological profile.

Stereochemical Requirements for Activity

Stereochemistry becomes a critical factor when a chiral center is introduced into the this compound structure. This most commonly occurs when a non-symmetrical substituent is added at the C-1 position, making C-1 a stereocenter.

While specific stereochemical studies on this compound are not widely reported, research on related isoquinolines provides clear evidence of its importance. For example, the synthesis of chiral isoquinoline derivatives via Reissert compounds, including those derived from 6,7-dimethoxyisoquinoline, shows that different diastereomers can be formed and separated. researchgate.netresearchgate.net It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological effect than the other. This is because biological targets like enzymes and receptors are themselves chiral, and thus interact differently with the various stereoisomers of a molecule. Therefore, if a derivative of this compound is chiral, its biological activity would almost certainly be stereochemically dependent.

Lipophilicity and its Correlation with Antibacterial Potency

Lipophilicity, often expressed as logP, is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a crucial parameter in drug design as it affects absorption, distribution, and the ability to cross biological membranes, such as the bacterial cell wall.

In a series of 3-phenyl-6,7-dimethoxyisoquinoline derivatives, a clear correlation was observed between lipophilicity and antibacterial potency. nih.gov Specifically, antibacterial potency against S. aureus increased with the increased lipophilicity of the substituent at the 3'-position of the C-3 phenyl ring. nih.gov This suggests that for this class of compounds, enhanced lipophilicity facilitates interaction with or penetration of the bacterial cell, leading to greater efficacy. Although this study was conducted on the 6,7-dimethoxy isomer, it establishes a strong SAR hypothesis that would likely apply to the this compound scaffold as well, where modulating lipophilicity through strategic substitution could be a key strategy for optimizing antibacterial activity. Studies on tetrahydroisoquinoline analogs have also shown that incorporating lipid-like substituents can improve the absorption properties of compounds. rsc.org

| Compound | Substituent (at 3'-position of 3-phenyl group) | ClogP | MIC (S. aureus, µg/mL) | Source |

|---|---|---|---|---|

| Derivative 1 | -H | 4.58 | >16 | nih.gov |

| Derivative 2 | -F | 4.72 | 8 | nih.gov |

| Derivative 3 | -Cl | 5.13 | 4 | nih.gov |

| Derivative 4 | -Br | 5.28 | 2 | nih.gov |

In Vivo Efficacy Studies in Disease Models

Anticonvulsant Evaluation in Murine Seizure Models

A derivative of this compound, specifically 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, has been synthesized and evaluated for its anticonvulsant properties in a pentylenetetrazole (PTZ)-induced seizure model in mice. scirp.orgresearchgate.net This model is a standard method for screening potential anticonvulsant drugs. aesnet.orgmdpi.com In the study, the synthesized compound was administered intraperitoneally to mice prior to inducing seizures with PTZ. scirp.orgresearchgate.net

The results indicated that at a dose of 75 µmol/kg, the compound was able to delay the onset of the first twitch and reduce the mortality rate when compared to the control group. scirp.orgresearchgate.net While the compound did not completely prevent seizures, it demonstrated a protective effect, suggesting a potential therapeutic role in epilepsy. scirp.org The study used sodium valproate, a known antiepileptic drug, as a reference standard. scirp.orgresearchgate.net

Table 1: Anticonvulsant Effects of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline in PTZ-Induced Seizures in Mice

| Treatment Group | Latency to First Twitch (min) | Mortality Rate (%) |

| Control (Saline + PTZ) | - | 50 |

| Compound IV (75 µmol/kg) + PTZ | Delayed | 0 |

Data synthesized from Pariyawongsakul et al. (2012). scirp.orgresearchgate.net

Antiproliferative Action in Carcinogenic Animal Models

While direct studies on this compound in carcinogenic animal models are not extensively detailed in the provided results, related isoquinoline alkaloids have shown significant antiproliferative activity. nih.gov Research on derivatives suggests that substitutions at the 6 and 8 positions of the isoquinoline ring can lead to significant cytotoxicity against cancer cells. For instance, some isoquinoline derivatives have demonstrated the ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The use of animal models in chemical carcinogenesis is a well-established method for identifying potential anticancer compounds. nih.gov

Pharmacodynamic Evaluation in Infection Models

The pharmacodynamics of isoquinoline derivatives have been assessed in various infection models. For instance, an FtsZ inhibitor with a structure related to isoquinolines demonstrated dose-dependent in vivo activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), in a murine neutropenic thigh infection model. nih.gov Another study showed that a prodrug of an FtsZ inhibitor was efficacious upon oral administration in a mouse model of systemic infection with both methicillin-sensitive and methicillin-resistant S. aureus. asm.org These studies highlight the potential of the isoquinoline scaffold in the development of new antibacterial agents.

Metabolic Profiling in Vivo

NMR-Based Metabolic Studies for Therapeutic Effects

NMR-based metabolic profiling is a powerful technique for understanding the systemic effects of compounds. researchgate.net While specific NMR-based metabolic studies focusing on the therapeutic effects of this compound were not found in the search results, the methodology has been applied to study related compounds and their effects. For example, metabolic profiling has been used to analyze Salsola species, which contain isoquinoline alkaloids, to understand their biochemical composition and potential therapeutic activities. researchgate.net This approach allows for the characterization of metabolites and can reveal the mechanisms of action of therapeutic compounds. nih.gov

Potential as Radioligands for Imaging Studies

The 6,7-dimethoxyisoquinoline scaffold is a key pharmacophore for sigma-2 (σ2) receptor ligands. acs.org The σ2 receptor is considered a biomarker for tumor proliferation. acs.org A well-known σ2R ligand based on this structure, ISO-1, has been labeled with fluorine-18 (B77423) ([18F]IOS-1) for use as a radioligand in positron emission tomography (PET) imaging of tumors. acs.orgacs.org

Furthermore, papaverine, which contains a 6,7-dimethoxyisoquinoline moiety, has been labeled with carbon-11 (B1219553) ([11C]papaverine) and evaluated as a PET tracer for imaging phosphodiesterase-10A (PDE10A) in the brain. researchgate.netwustl.edunih.govacs.org Although initial studies showed rapid clearance from the brain, these findings demonstrate the potential of dimethoxyisoquinoline derivatives as scaffolds for developing new radioligands for PET imaging of various biological targets. nih.govacs.org

Preclinical Investigations and Translational Research

Preclinical Imaging

A comprehensive review of scientific literature and databases reveals a notable absence of preclinical studies evaluating the specific compound 6,8-Dimethoxyisoquinoline as a radiotracer for Positron Emission Tomography (PET). While research exists on isoquinoline (B145761) derivatives for PET imaging, studies detailing the radiosynthesis, in vivo distribution, and targeting capabilities of radiolabeled this compound are not present in the available public domain literature.

Consequently, research findings and data tables on its use in PET, including details on radiolabeling, biodistribution, and target engagement, cannot be provided. The exploration of this specific chemical entity for PET applications appears to be an uninvestigated area of research.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For isoquinoline (B145761) derivatives, QSAR models have been instrumental in predicting their efficacy as antimicrobial, anticancer, and enzyme inhibitory agents.

While specific QSAR models exclusively for 6,8-dimethoxyisoquinoline are not extensively documented in publicly available literature, studies on closely related dimethoxyisoquinoline derivatives provide a framework for understanding the structural features crucial for their bioactivity. For instance, QSAR studies on 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been conducted to elucidate their antibacterial properties nih.gov. These studies often employ multiple linear regression analysis to correlate various calculated molecular descriptors with the observed biological activity nih.gov.

A hypothetical QSAR study on a series of this compound derivatives might involve the descriptors outlined in the table below. These descriptors are chosen to represent the electronic, steric, and hydrophobic properties of the molecules, which are critical in their interaction with biological targets.

| Descriptor Type | Descriptor Name | Description | Potential Impact on Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, indicating electron-donating/accepting ability. | Influences reactivity and interaction with electron-deficient/rich sites on a target protein. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Determines the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects the ability of the molecule to cross cell membranes and reach its target. |

| Topological | Wiener Index | A distance-based descriptor that reflects the branching of the molecular skeleton. | Can be related to the overall shape and size of the molecule. |

The development of a robust QSAR model for this compound derivatives would enable the virtual screening and design of new analogues with potentially enhanced biological activities.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a this compound derivative, and a protein target at the atomic level.

Studies on similar dimethoxyisoquinoline scaffolds have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding mechanisms. For example, homology modeling and molecular docking have been employed to study the binding of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to the sigma-2 receptor, a promising target in cancer therapy semanticscholar.orgnih.govresearchgate.net. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex semanticscholar.orgnih.govresearchgate.net.

In a hypothetical molecular docking study of this compound with a target protein, the following steps would be undertaken, and the results could be summarized in a table format.

| Step in Molecular Docking | Description | Example Finding for this compound |

|---|---|---|

| Protein Preparation | Obtaining and preparing the 3D structure of the target protein, often from the Protein Data Bank (PDB). This includes adding hydrogens and removing water molecules. | The active site is identified based on the co-crystallized ligand or through binding site prediction algorithms. |

| Ligand Preparation | Generating the 3D structure of this compound and optimizing its geometry. | The lowest energy conformer of the ligand is used for docking. |

| Docking Simulation | Using a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand in the protein's active site. | A range of binding poses are generated and ranked based on a scoring function. |

| Analysis of Results | Visualizing the top-ranked poses and analyzing the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). | The methoxy (B1213986) groups at positions 6 and 8 are found to form hydrogen bonds with specific amino acid residues in the active site. The isoquinoline ring engages in π-π stacking interactions. |

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding the electronic properties of molecules like this compound.

DFT calculations have been applied to various isoquinoline derivatives to explore their reactivity and electronic characteristics. These studies can predict parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding chemical reactivity and intermolecular interactions. For instance, DFT has been used to study the synthesis and properties of substituted quinolines and isoquinolines researchgate.net.

A DFT study of this compound could provide valuable data on its electronic properties and reactivity. The following table summarizes key parameters that can be calculated using DFT and their significance.